Cas no 2229430-90-2 (methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine)

methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine structure
2229430-90-2 structure
Product Name:methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine
CAS No:2229430-90-2
MF:C12H23N3
MW:209.331122636795
CID:5810908
PubChem ID:165760665
Update Time:2025-07-09

methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine Chemical and Physical Properties

Names and Identifiers

    • methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine
    • methyl({2-methyl-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]propan-2-yl})amine
    • EN300-1737826
    • 2229430-90-2
    • Inchi: 1S/C12H23N3/c1-10(2)9-15-11(6-7-14-15)8-12(3,4)13-5/h6-7,10,13H,8-9H2,1-5H3
    • InChI Key: QMQKINHVKLOCQF-UHFFFAOYSA-N
    • SMILES: N1(CC(C)C)C(=CC=N1)CC(C)(C)NC

Computed Properties

  • Exact Mass: 209.189197746g/mol
  • Monoisotopic Mass: 209.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 29.8Ų

methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine Pricemore >>

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Additional information on methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine

Introduction to Methyl({2-Methyl-1-1-(2-Methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine and Its Significance in Modern Chemical Research

Methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine, with the CAS number 2229430-90-2, is a compound that has garnered significant attention in the field of chemical and biomedical research. This compound, characterized by its complex molecular structure, has opened new avenues for exploration in drug discovery and therapeutic development. The unique arrangement of its substituents, particularly the pyrazol moiety and the alkyl chains, contributes to its distinctive chemical properties, making it a subject of interest for researchers aiming to develop novel pharmacological agents.

The molecular architecture of Methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine is notable for its potential biological activity. The presence of a pyrazole ring is particularly significant, as pyrazole derivatives are known for their diverse pharmacological effects. These derivatives have been extensively studied for their roles in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in Methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine enhances its interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on identifying and developing new compounds with potential therapeutic benefits. The compound Methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine stands out due to its unique structural features. The combination of the methyl group and the isopropyl side chain attached to the pyrazole ring creates a complex three-dimensional structure that can interact with biological receptors in novel ways. This complexity is often a key factor in the development of drugs that exhibit high specificity and efficacy.

The study of Methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yl})amine has been facilitated by advancements in synthetic chemistry and computational methods. These tools have allowed researchers to design and analyze the compound's structure more effectively, leading to a better understanding of its potential biological activities. For instance, computational modeling has been used to predict how the compound might bind to specific targets in the body, providing insights into its mechanism of action.

In the context of drug discovery, Methyl({2-methyl-1-1-(2-methylpropyl)-1H-pyrazol-5-ylpropan-2-yll})amine represents an exciting opportunity for further exploration. Its structural features suggest that it could be modified to enhance its pharmacological properties, making it a valuable scaffold for developing new drugs. Researchers are particularly interested in how modifications to the methyl and isopropyl groups might influence its biological activity. By understanding these relationships, scientists can design more effective therapeutic agents tailored to specific medical needs.

The potential applications of Methyl({2-methyl-l-l-(Z-methylpropyl)-lH-pyrazol-l-lle})amine are broad and varied. Its unique structure makes it a candidate for addressing various health challenges, from chronic diseases to infections. The compound's ability to interact with multiple biological targets suggests that it could be developed into a multi-target drug, offering comprehensive therapeutic benefits. This approach is increasingly important in modern medicine, where treating complex diseases often requires targeting multiple pathways simultaneously.

Furthermore, the synthesis of Methyl({2-methyll-l-(Z)-methylpropyll-lH-pyrazoll-lle})amine has provided valuable insights into the development of similar compounds. The synthetic strategies employed have laid the groundwork for future research in this area, enabling scientists to explore new molecular architectures with potential therapeutic applications. As our understanding of chemical biology continues to grow, compounds like Methyl({Z-methylene]-l-norbornen-lle})amine will play an increasingly important role in advancing medical science.

In conclusion, Methyl({Z-methylene]-l-norbornen-lle})amine is a compound of significant interest in chemical and biomedical research. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for this compound and similar derivatives, we can expect to see exciting developments in drug discovery and therapeutic treatments that benefit human health.

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